2-Isopropylisothiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Inhibition of Protein Kinases
One significant application of derivatives related to "2-Isopropylisothiazolidine 1,1-dioxide" is in the design and synthesis of enzyme inhibitors. Chekanov et al. (2014) developed a new class of human protein kinase CK2 inhibitors by synthesizing 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives. Their work resulted in the identification of a potent inhibitor with substantial inhibitory activity, marking an advancement in kinase inhibitor design Chekanov et al., 2014.
Synthesis of Cyclic Sulfonamides
Greig et al. (2001) reported the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. They synthesized substituted hexahydrobenzo[d]isothiazole 1,1-dioxides, showcasing the versatility of isothiazolidine dioxides in organic synthesis. This chemistry has applications in developing histamine H3 receptor antagonists, highlighting its relevance in medicinal chemistry Greig et al., 2001.
Flavouring Compounds
The synthesis and olfactory analysis of various oxidation products of thiazolidines, including 2- and 3-thiazolines and thiazolidine-1,1-dioxides, were explored by Fernandez et al. (2002). Their research found these compounds to possess interesting flavour notes with applications in foodstuffs, demonstrating the chemical's utility in flavor and fragrance chemistry Fernandez et al., 2002.
Asymmetric Synthesis
Fécourt et al. (2010) utilized chiral cyclosulfamide derived from 2-benzyl-4-isopropyl-1,2,5-thiadiazolidine 1,1-dioxide as a chiral auxiliary for the stereocontrolled synthesis of chiral building blocks. Their work demonstrates the potential of isothiazolidine dioxides in asymmetric synthesis, contributing to the development of stereoselective synthetic methodologies Fécourt et al., 2010.
Medicinal Chemistry Applications
Isoxazolidine, a scaffold related to the 2-Isopropylisothiazolidine 1,1-dioxide structure, has been highlighted for its significance in organic and medicinal chemistry. Berthet et al. (2016) reviewed the synthesis of isoxazolidines and their application in the preparation of bioactive compounds, showcasing the scaffold's versatility and potential in drug discovery Berthet et al., 2016.
Future Directions
While specific future directions for 2-Isopropylisothiazolidine 1,1-dioxide are not available, research on similar compounds, such as 1,2,5-thiadiazole 1,1-dioxides, suggests potential uses in the construction of functional molecular materials . These compounds have been studied for their structure, properties, reactivity, and potential use in chemistry and material sciences .
properties
IUPAC Name |
2-propan-2-yl-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(2)7-4-3-5-10(7,8)9/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRXCPBNKJSGGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCS1(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444276 |
Source
|
Record name | N-Isopropyl-1,3-propanesultam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylisothiazolidine 1,1-dioxide | |
CAS RN |
279669-65-7 |
Source
|
Record name | N-Isopropyl-1,3-propanesultam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.